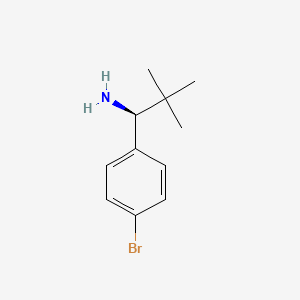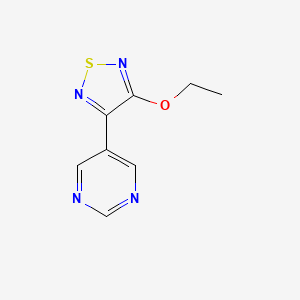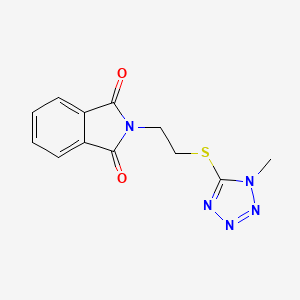
carbon monoxide;cobalt;triphenylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbon monoxide;cobalt;triphenylphosphanium” is an organometallic complex that involves the coordination of carbon monoxide and triphenylphosphanium ligands to a cobalt center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cobalt;triphenylphosphanium typically involves the reaction of cobalt salts with triphenylphosphanium ligands in the presence of carbon monoxide. One common method is the reaction of cobalt(II) chloride with triphenylphosphanium in a carbon monoxide atmosphere. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene under mild conditions.
Industrial Production Methods
Industrial production of such complexes often involves similar methods but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purity of the final product is typically ensured through recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;cobalt;triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced back to cobalt(I) or cobalt(0) states.
Substitution: Ligands such as triphenylphosphanium can be substituted with other phosphines or nitrogen-based ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a base such as triethylamine to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cobalt(III) complexes, while reduction can produce cobalt(I) or cobalt(0) species. Substitution reactions result in the formation of new cobalt complexes with different ligands.
Scientific Research Applications
Chemistry
In chemistry, carbon monoxide;cobalt;triphenylphosphanium is used as a catalyst in various organic transformations, including hydroformylation and carbonylation reactions. Its ability to activate carbon monoxide makes it valuable in the synthesis of aldehydes and ketones.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound’s derivatives have been explored for their potential in drug delivery and imaging. The coordination chemistry of cobalt with biologically relevant ligands is an area of ongoing research.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes that require the activation of carbon monoxide.
Mechanism of Action
The mechanism by which carbon monoxide;cobalt;triphenylphosphanium exerts its effects involves the coordination of carbon monoxide to the cobalt center. This coordination activates the carbon monoxide molecule, making it more reactive towards nucleophiles. The triphenylphosphanium ligands stabilize the cobalt center and facilitate the transfer of electrons during catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cobalt carbonyl complexes such as cobalt tetracarbonyl and cobalt nitrosotricarbonyl. These compounds also involve the coordination of carbon monoxide to a cobalt center but differ in the number and type of ligands.
Uniqueness
What sets carbon monoxide;cobalt;triphenylphosphanium apart is the presence of triphenylphosphanium ligands, which provide unique electronic and steric properties. These ligands enhance the stability and reactivity of the cobalt center, making the compound particularly effective in catalytic applications.
Conclusion
This compound is a versatile organometallic complex with significant applications in catalysis and material science. Its unique properties and reactivity make it a valuable compound in both academic research and industrial processes.
Properties
Molecular Formula |
C43H32Co2O7P2+2 |
|---|---|
Molecular Weight |
840.5 g/mol |
IUPAC Name |
carbon monoxide;cobalt;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.7CO.2Co/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;7*1-2;;/h2*1-15H;;;;;;;;;/p+2 |
InChI Key |
DMWBTMNIKGXJPX-UHFFFAOYSA-P |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzo[d]thiazol-2-yl)pyrrolidin-2-one](/img/structure/B13107407.png)






![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
![2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)




![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
